5-Methoxy-3-methylpicolinaldehyde

描述

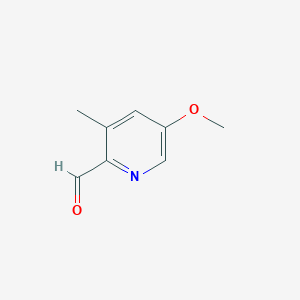

5-Methoxy-3-methylpicolinaldehyde (CAS No. 1256813-09-8) is a substituted pyridine derivative featuring a methoxy group at the 5-position, a methyl group at the 3-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound is structurally classified as a picolinaldehyde, a class of heterocyclic aldehydes with applications in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and ligands for metal catalysis.

属性

IUPAC Name |

5-methoxy-3-methylpyridine-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXHODGCAUCFWAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 5-Methoxy-3-methylpicolinaldehyde can be synthesized through the reaction of benzylpyridine ethyl ketone with formaldehyde. The process involves the following steps:

Formation of Sulfonate Intermediate: Benzylpyridine ethyl ketone reacts with a base catalyst to form the corresponding sulfonate intermediate.

Aldehyde Formation: The sulfonate intermediate is then reacted with formaldehyde under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and purification methods to ensure high yield and purity.

化学反应分析

Types of Reactions:

Oxidation: 5-Methoxy-3-methylpicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the methoxy and methyl positions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

Oxidation: 5-Methoxy-3-methylpicolinic acid.

Reduction: 5-Methoxy-3-methylpicolinalcohol.

Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

科学研究应用

5-Methoxy-3-methylpicolinaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of 5-Methoxy-3-methylpicolinaldehyde involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to exert its effects through:

Binding to Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways.

Gene Expression: The compound could potentially modulate gene expression, leading to changes in cellular function.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional analogs of 5-Methoxy-3-methylpicolinaldehyde include the following compounds, ranked by similarity scores and key differences:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Functional Group Impact :

- Aldehyde-containing analogs (e.g., this compound, 5-(Trifluoromethyl)picolinaldehyde) are more reactive toward nucleophiles compared to carboxylic acid or ester derivatives (e.g., 4-Methoxy-3-methylpicolinic acid). This makes them preferable for constructing C–N or C–C bonds in synthetic pathways .

- Carboxylic acid derivatives exhibit higher solubility in polar solvents and are often utilized in metal coordination chemistry .

Substituent Effects :

- Methoxy vs. Trifluoromethyl : The methoxy group in this compound donates electron density via resonance, stabilizing the pyridine ring. In contrast, the trifluoromethyl group in 5-(Trifluoromethyl)picolinaldehyde withdraws electron density, increasing the aldehyde’s electrophilicity .

- Fluorinated Analogs : Compounds like 5-(difluoromethoxy)-3-methylpicolinic acid exhibit enhanced resistance to enzymatic degradation, making them valuable in bioactive molecule design .

Positional Isomerism :

- The position of substituents significantly affects reactivity. For example, 4-Methoxy-3-methylpicolinic acid (methoxy at 4-position) has distinct electronic properties compared to the 5-methoxy isomer, altering its interaction with biological targets or catalysts .

生物活性

5-Methoxy-3-methylpicolinaldehyde is an organic compound with the molecular formula . This compound is a derivative of picolinaldehyde, characterized by a methoxy group at the 5-position and a methyl group at the 3-position of the pyridine ring. Its unique structure contributes to its biological activity and potential applications in medicinal chemistry.

The synthesis of this compound typically involves the reaction of benzylpyridine ethyl ketone with formaldehyde, producing the compound through a series of steps that include the formation of a sulfonate intermediate and subsequent aldehyde formation under basic conditions. The compound can undergo various chemical reactions:

- Oxidation : Converts to corresponding carboxylic acids.

- Reduction : Forms alcohol derivatives.

- Substitution : Engages in reactions at the methoxy and methyl positions.

Table 1: Summary of Chemical Reactions

| Reaction Type | Product |

|---|---|

| Oxidation | 5-Methoxy-3-methylpicolinic acid |

| Reduction | 5-Methoxy-3-methylpicolinalcohol |

| Substitution | Various substituted derivatives |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to:

- Bind to Enzymes : Potentially inhibiting or activating enzymes, thereby affecting biochemical pathways.

- Interact with Receptors : Influencing signal transduction pathways through receptor interactions.

- Modulate Gene Expression : Leading to changes in cellular functions.

Case Studies and Research Findings

Recent studies have explored the compound's potential therapeutic applications, particularly in cancer research and neuropharmacology. For instance, it has been evaluated for its inhibitory effects on several biological targets:

- GSK-3β Inhibition : A study demonstrated that derivatives related to this compound showed varying degrees of inhibition against GSK-3β, an important target in cancer therapy. Compounds derived from this structure exhibited IC50 values in the micromolar range, indicating moderate potency .

- Neuropharmacological Effects : Research into related compounds suggests that modifications around the picolinaldehyde structure can influence psychoactive properties, indicating potential use in treating mood disorders or neurodegenerative diseases .

Table 2: Inhibitory Activity Against GSK-3β

| Compound | IC50 (μM) |

|---|---|

| Compound A | 2.14 ± 0.18 |

| Compound B | 3.39 ± 0.16 |

| Compound C | >25 |

Applications in Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in drug development processes. Ongoing research aims to identify its role as a precursor in synthesizing novel therapeutic agents.

Future Directions

The exploration of this compound's biological activity is still evolving, with significant potential for discovering new pharmacological applications. Future studies should focus on:

- In Vivo Studies : To better understand its pharmacokinetics and metabolic pathways.

- Structure-Activity Relationship (SAR) Studies : To optimize its efficacy and selectivity against specific biological targets.

- Clinical Trials : To evaluate its safety and therapeutic potential in human subjects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。